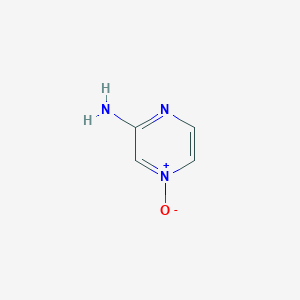

2-Pyrazinamine 4-oxide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-oxidopyrazin-4-ium-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-3-7(8)2-1-6-4/h1-3H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJSCNQGWWUIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=N1)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297973 | |

| Record name | 2-Pyrazinamine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6863-77-0 | |

| Record name | 2-Pyrazinamine, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC119868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrazinamine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyrazinamine 4 Oxide

N-Oxidation Routes to 2-Pyrazinamine 4-oxide

A primary method for synthesizing this compound is through the direct N-oxidation of 2-aminopyrazine (B29847). This approach leverages various oxidizing agents to introduce an oxygen atom onto one of the nitrogen atoms of the pyrazine (B50134) ring.

The direct oxidation of 2-aminopyrazine to its corresponding N-oxide is a common and effective synthetic strategy. Various oxidizing agents have been successfully employed for this transformation.

One established method involves the use of peroxy acids, such as m-chloroperbenzoic acid (mCPBA). lukasiewicz.gov.pl The reaction of 2-aminopyrazine with mCPBA can selectively oxidize one of the ring nitrogens to afford 2-aminopyrazine 1-oxide. lukasiewicz.gov.pl An improved version of this method, which results in a near-quantitative yield, is conducted in a mixture of dimethylformamide (DMF) and methanol (B129727) in the presence of hydrogen fluoride. lukasiewicz.gov.pl

Caro's acid (a mixture of potassium persulfate, potassium bisulfate, and potassium sulfate, also known as Oxone®) is another effective reagent for the N-oxidation of 2-aminopyrazine. lukasiewicz.gov.plresearchgate.net While the oxidation of 2,6-diaminopyrazine with mCPBA showed limited conversion, the use of Oxone® has been noted for its efficiency in preparing pyrazine dioxides. lukasiewicz.gov.plresearchgate.net

Kinetic studies have shown that the rate of N-oxidation of substituted pyrazines is influenced by the nature of the substituent. researchgate.net For instance, the oxidation rate of pyrazines with bromamine-B in a perchloric acid medium follows the order: 2-aminopyrazine > 2-methoxypyrazine (B1294637) > 2-ethylpyrazine (B116886) > 2-methylpyrazine (B48319) > pyrazine. researchgate.net This indicates that electron-donating groups like the amino group in 2-aminopyrazine enhance the reaction rate. researchgate.net

| Oxidizing Agent | Substrate | Product | Yield | Reference |

| m-chloroperbenzoic acid (mCPBA) | 2-Aminopyrazine | 2-Aminopyrazine 1-oxide | High | lukasiewicz.gov.pl |

| Caro's Acid (Oxone®) | 2-Aminopyrazine | 2-Aminopyrazine 1-oxide | Efficient | lukasiewicz.gov.plresearchgate.net |

| Bromamine-B | 2-Aminopyrazine | 2-Aminopyrazine N-oxide | Rate enhanced by amino group | researchgate.net |

The kinetics and mechanism of N-oxidation in pyrazine systems have been the subject of detailed investigation, providing insights into the reaction pathways. Studies on the oxidation of pyrazine and its derivatives by various oxidizing agents have elucidated the factors governing the reaction rates and product distribution.

Kinetic investigations into the oxidation of a series of 2-substituted pyrazines with bromamine-B in a perchloric acid medium revealed that the reactions are first-order with respect to both the oxidant and the pyrazine substrate, and show a fractional-order dependence on the hydrogen ion concentration. researchgate.net The reaction rates were found to correlate with the Hammett σ relationship, with a negative reaction constant (ρ = -0.8), indicating that electron-donating substituents accelerate the reaction. researchgate.net This is consistent with the observed reactivity order where 2-aminopyrazine is the most reactive. researchgate.net

The ozonation of N-heterocyclic aromatic compounds, including pyrazine, has also been studied. nih.gov While ozone adduct formation at a nitrogen atom is a primary step for pyridine (B92270) and pyridazine, for pyrimidine (B1678525) and pyrazine, ozone adduct formation on the aromatic ring appears to be more significant. nih.gov This suggests different mechanistic pathways depending on the specific heterocycle.

Furthermore, studies on the thermal rearrangement of pyridine N-oxide, a related heterocyclic N-oxide, have provided mechanistic insights that can be relevant to pyrazine systems. lookchem.com These studies considered intramolecular, intermolecular, ion pair, and free radical pathways, with the kinetics often being pseudo-first-order. lookchem.com

| Pyrazine Derivative | Oxidizing Agent | Key Kinetic/Mechanistic Finding | Reference |

| 2-Substituted Pyrazines | Bromamine-B | First-order in [oxidant] and [pyrazine]; rate enhanced by electron-donating groups. | researchgate.net |

| Pyrazine | Ozone | Ozone adduct formation on the aromatic ring is a likely pathway. | nih.gov |

| Pyridine N-oxide | Acetic Anhydride | Pseudo-first-order kinetics observed in thermal rearrangement. | lookchem.com |

Synthesis of this compound through Transformations of Other Pyrazine Derivatives

Beyond direct oxidation, this compound can be synthesized by chemically modifying other pyrazine compounds.

A notable synthetic route involves the transformation of pyrazine 1-oxide itself. A surprising discovery was the formation of a small amount of 2-aminopyrazine during the reaction of pyrazine 1-oxide with phosphoryl chloride, which primarily yields 2-chloropyrazine. oup.com The precursor to the 2-aminopyrazine was identified as a 1-(2-pyrazinyl)pyrazinium salt. oup.com This suggests a pathway where a pyrazine N-oxide can be converted to an aminopyrazine derivative.

Additionally, the synthesis of 3,5-dichloropyrazine 1-oxide, a precursor for other derivatives, has been achieved by the N-oxidation of 2,6-dichloropyrazine (B21018) with peracetic acid or, more efficiently, with m-chloroperbenzoic acid. oup.com This highlights the utility of starting with a pre-formed pyrazine N-oxide to introduce further functionality.

Ring-forming or ring-transformation reactions represent another avenue for the synthesis of pyrazine derivatives, including those with the 2-aminopyrazine 4-oxide scaffold. For instance, the reaction of 4-amino-3-halogenopyridazines with potassium amide in liquid ammonia (B1221849) can lead to ring contraction, forming pyrazoles. researchgate.net While not directly yielding a pyrazine, this demonstrates the principle of transforming one heterocyclic system into another.

More directly, methods for synthesizing pyrazine-containing materials have been developed that could potentially be adapted to form 2-aminopyrazine 4-oxide. One such method involves reacting an iminodiacetonitrile (B147120) derivative with a base and hydroxylamine (B1172632) or a hydroxylamine salt to form 2,6-diaminopyrazine-1-oxide (DAPO). google.com This approach builds the pyrazine ring with the N-oxide and amino groups already incorporated.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more advanced and efficient methods for constructing complex molecules like this compound.

Recent developments in synthetic methodologies include metal-free oxidative [5+1] cyclization reactions to synthesize pyrazine 1-oxides. tandfonline.com These methods often provide high yields and selectivity. Additionally, biomimetically inspired syntheses of 2,5-disubstituted pyrazine alkaloids have been achieved through the homodimerization of α-amino aldehydes followed by air oxidation, showcasing a green chemistry approach. mdpi.comnih.gov

The use of genetically modified organisms also presents a novel biosynthetic pathway. Engineered Pseudomonas putida KT2440 has been used for the biosynthesis of pyrazine derivatives, including N-oxides. nih.gov This biotechnological approach offers a sustainable alternative to traditional chemical synthesis.

Solid-Phase Synthesis Applications for this compound Related Structures

Solid-phase synthesis has emerged as a powerful technique for the generation of libraries of heterocyclic compounds, including structures related to 2-pyrazinamine. This methodology offers advantages in purification and automation, facilitating the exploration of structure-activity relationships. While a direct solid-phase synthesis for this compound is not extensively documented, the approaches used for analogous pyrazine-containing scaffolds highlight the potential of this strategy.

One notable application involves the solid-phase parallel synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. nih.gov This method utilizes a resin-bound isothiocyanate which undergoes a tandem reaction with o-bromo-2-aminopyrazine to form a cyclized 2-aminothiazolo[4,5-b]pyrazine resin. nih.gov The immobilized pyrazine core can then be further functionalized, for instance, through Suzuki coupling reactions at available positions, followed by reaction with various electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides. nih.gov Cleavage from the resin subsequently yields the desired N-alkyl-, N-acyl-, and N-sulfonyl-2-aminothiazolo[4,5-b]pyrazine derivatives. nih.gov

Another relevant approach is the solid-phase synthesis of Δ5-2-oxopiperazines, which share a core heterocyclic structure with pyrazines. This strategy employs a Ugi four-component condensation reaction (U-4CC) followed by an N-acyliminium ion cyclization. researchgate.net The process can be initiated with a resin-bound isocyanide, and the subsequent cyclization and cleavage from the solid support efficiently produce the target oxopiperazines in high yields and purity. researchgate.net These examples underscore the adaptability of solid-phase techniques for creating diverse pyrazine-related molecular libraries, a strategy that could conceivably be adapted for the synthesis of this compound derivatives.

Table 1: Overview of Solid-Phase Synthesis Strategies for Pyrazine-Related Structures

| Synthesis Strategy | Key Reactions | Starting Materials (Example) | Product Class | Reference |

| Tandem Cyclization | Isothiocyanate reaction, Suzuki coupling, Electrophilic substitution | Resin-bound isothiocyanate, o-bromo-2-aminopyrazine | N-substituted-2-aminothiazolo[4,5-b]pyrazines | nih.gov |

| Ugi Four-Component Condensation | Ugi reaction, N-acyliminium ion cyclization | Resin-bound isocyanide, aldehydes, amines, carboxylic acids | Δ5-2-oxopiperazines | researchgate.net |

Green Chemistry Protocols in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve safety. In the context of pyrazine chemistry, several greener protocols have been developed that could be relevant to the synthesis of this compound.

A significant advancement in the synthesis of pyrazinamide (B1679903) analogues, which are structurally similar to 2-pyrazinamine, involves the use of the Yamaguchi reaction. researchgate.net This method provides an alternative to the traditional synthesis which often employs thionyl chloride, a substance regulated under the Chemical Weapons Convention that releases toxic sulfur oxide gas. researchgate.net The Yamaguchi reaction utilizes 2,4,6-trichlorobenzoyl chloride in the presence of 4-dimethylaminopyridine (B28879) and triethylamine (B128534) to facilitate the amidation of pyrazine-2-carboxylic acid. researchgate.net This process can be conducted under milder conditions (e.g., 45 °C for 20 minutes) in a more environmentally benign solvent like tert-amyl alcohol, achieving high yields. researchgate.net

Another green approach to pyrazine synthesis is the acceptorless dehydrogenative coupling of 2-amino alcohols, catalyzed by earth-abundant manganese pincer complexes. acs.org This method allows for the self-coupling of 2-amino alcohols to selectively form functionalized 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts, thus representing a highly atom-economical process. acs.org The reaction is performed in a solvent such as toluene (B28343) at elevated temperatures. acs.org While this method directly produces substituted pyrazines, subsequent amination and N-oxidation steps would be necessary to arrive at this compound.

The N-oxidation of the pyrazine ring itself can be achieved using greener oxidizing agents. While traditional methods may use peroxy acids, the use of hydrogen peroxide in conjunction with a molecular sieve catalyst in methanol presents a more environmentally friendly option. thieme-connect.de Oxone is another versatile and greener oxidizing agent that can be used in aqueous solutions or under two-phase conditions for the N-oxidation of pyrazines. thieme-connect.de

Table 2: Comparison of Green Synthesis Protocols for Pyrazine Derivatives

| Protocol | Key Reagents/Catalysts | Substrates (Example) | Key Advantages | Reference |

| Yamaguchi Reaction | 2,4,6-trichlorobenzoyl chloride, 4-dimethylaminopyridine | Pyrazine-2-carboxylic acid, various amines | Avoids thionyl chloride, milder conditions, greener solvent | researchgate.net |

| Dehydrogenative Coupling | Manganese pincer complex | 2-amino alcohols | Atom-economical (water and H₂ byproducts), uses earth-abundant metal catalyst | acs.org |

| Green N-oxidation | Hydrogen peroxide/molecular sieves or Oxone | Substituted pyrazines | Use of less hazardous oxidizing agents and conditions | thieme-connect.de |

Chemical Reactivity and Transformations of 2 Pyrazinamine 4 Oxide

Electrophilic Substitution Patterns of 2-Pyrazinamine 4-oxide

The pyrazine (B50134) ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature, which is exacerbated in acidic media by the protonation of the ring nitrogens. thieme-connect.de Unlike pyridine (B92270) N-oxides, which often show enhanced reactivity towards electrophiles, pyrazine N-oxides have been reported to be largely inert to such substitution methods. thieme-connect.de

However, the presence of a strong electron-donating group, such as the amino group in 2-aminopyrazine (B29847), can facilitate electrophilic substitution reactions like halogenation. d-nb.info For this compound, the reactivity is a balance between the activating effect of the amino group and the deactivating effect of the N-oxidized pyrazine ring. While direct nitration or Friedel-Crafts reactions are generally unsuccessful on the pyrazine core, the amino group directs electrophiles to specific positions. thieme-connect.de Some literature suggests that pyrazine N-oxides behave similarly to pyridine N-oxides in electrophilic substitutions, but this is contradicted by findings of their general inertness, indicating that the specific substitution pattern of this compound is highly dependent on the reagent and reaction conditions. thieme-connect.depharmacophorejournal.com

Nucleophilic Substitution Reactions and Site Selectivity of this compound

Nucleophilic substitution is a more common reaction pathway for pyrazine derivatives. While the direct displacement of a hydrogen atom is rare, substituents such as halogens are readily displaced by nucleophiles. thieme-connect.dethieme-connect.de The reactivity of halopyrazines in these reactions is often greater than that of corresponding halopyridines. thieme-connect.de

For this compound and its derivatives, site selectivity is a key consideration. In unsymmetrical dichloropyrazines, the position of nucleophilic attack is directed by the existing substituent at the 2-position. An electron-donating group, such as the amino group, tends to direct incoming nucleophiles to the 3-position. researchgate.net Conversely, an electron-withdrawing group directs attack to the 5-position. researchgate.net The N-oxide function itself can also influence reactivity; for instance, a nitro group positioned beta to the N-oxide is readily displaced. pharmacophorejournal.com

The mechanism for these substitutions is often a bimolecular addition-elimination (SNAr) process. However, in some cases, particularly with strong nucleophiles like the amide ion, a ring-opening-ring-closure mechanism, known as the ANRORC mechanism, can occur, leading to ring transformation products. thieme-connect.deresearchgate.net

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2-Substituted Dihalopyrazines

| Substituent at C2 | Directing Effect | Preferential Site of Nucleophilic Attack |

|---|---|---|

| Electron-Donating Group (e.g., -NH₂) | Activating | C3-position |

This table is based on general principles observed in substituted pyrazines and may be used to predict the reactivity of this compound derivatives. researchgate.net

Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazine rings. rsc.orgtandfonline.com Halogenated derivatives of this compound can serve as excellent substrates for a variety of these reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig aminations. rsc.orgeie.grresearchgate.net

Pyrazine O-tosylates, which can be formed from the corresponding N-oxides, have also been demonstrated to be effective coupling partners in Suzuki reactions with aryltrifluoroborates. rsc.org This provides a direct method to functionalize the pyrazine core of this compound via its N-oxide functionality. Copper-catalyzed reactions, such as the Chan-Lam and Ullmann couplings, are particularly useful for forming C-N bonds. beilstein-journals.orgnih.gov These reactions enable the introduction of various aryl, alkyl, and amino groups onto the pyrazine scaffold, significantly expanding its chemical diversity. rsc.org

Table 2: Examples of Metal-Catalyzed Coupling Reactions on the Pyrazine Ring

| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | [Pd(allyl)Cl]₂/PPh₃, CuI | Chloropyrazine | Phenylalkynyl-pyrazine | rsc.org |

| Stille Coupling | Pd(PPh₃)₄ | Stannylated Pyrazine | Aroyl-pyrazine | rsc.org |

| Suzuki Coupling | Pd(OAc)₂, Biarylphosphine | Pyrazine O-tosylate | Aryl-pyrazine | rsc.org |

Derivatization Strategies for this compound

Derivatization is crucial for modifying the properties of this compound for various applications. tandfonline.com This can involve reactions on the pyrazine ring or transformations of the existing amino and N-oxide groups.

Halogenation is a key first step for many subsequent derivatizations. The amino group in 2-aminopyrazine activates the ring, allowing for selective halogenation at the 3- and 5-positions using reagents like N-halosuccinimides (NCS, NBS, NIS). d-nb.infothieme.de Mono- or di-halogenation can be controlled by adjusting the stoichiometry of the halogenating agent. thieme.de Fluorination can also be achieved using reagents such as Selectfluor. sioc-journal.cn

Once introduced, these halogens act as versatile handles for functional group interconversions (FGI). ub.eduvanderbilt.edu They can be displaced in nucleophilic substitution reactions or participate in metal-catalyzed couplings. The N-oxide group can also be removed (deoxygenated) using reagents like phosphorus trichloride (B1173362) or titanium(III) chloride, which is a common FGI strategy in pyrazine N-oxide chemistry. thieme-connect.de

The amino group of this compound can undergo acylation to form various amides (amidation). This is a common strategy used in the synthesis of biologically active pyrazine derivatives, such as N-pyrazinoyl substituted amino acids. nih.govcuni.cz

Furthermore, new amino groups can be introduced onto the pyrazine ring. The Chichibabin reaction, involving treatment with potassium amide, can directly aminate the pyrazine ring. thieme-connect.de More sophisticated methods include metal-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig or Chan-Lam aminations on halogenated precursors. researchgate.netacs.org These methods allow for the introduction of a wide array of primary and secondary amines.

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the reaction mechanisms is essential for controlling the outcomes of transformations involving this compound.

N-Oxidation: The formation of the N-oxide itself has been studied kinetically. The mechanism is proposed to involve the formation of an intermediate complex between the pyrazine substrate and the oxidizing agent, with the rate being enhanced by electron-donating substituents like the amino group. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr reactions can be rationalized by examining the stability of the Meisenheimer-type intermediate. For 2-substituted pyrazines, the ability of the substituents to stabilize the negative charge on the intermediate determines the site of attack. researchgate.netstackexchange.com In certain cases, especially with reagents like potassium amide, the reaction may proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which involves cleavage and reformation of the heterocyclic ring. thieme-connect.deresearchgate.net

Metal-Catalyzed Couplings: The mechanisms of these reactions are often complex, involving catalytic cycles of oxidative addition, transmetalation, and reductive elimination. For example, the Chan-Lam amination is thought to proceed through a Cu(II)/Cu(III) catalytic cycle. acs.org

Condensation/Cyclization: The reaction of 2-aminopyrazines with α-halocarbonyl compounds to form imidazo[1,2-a]pyrazines, a common scaffold, proceeds via initial nucleophilic attack by the endocyclic nitrogen (N1), followed by intramolecular cyclization. The regioselectivity of the initial attack can be influenced by substituents on the pyrazine ring. ucl.ac.uk

Advanced Spectroscopic Characterization of 2 Pyrazinamine 4 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Pyrazinamine 4-oxide

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual nuclei. For this compound, a combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and revealing subtle electronic effects within the pyrazine (B50134) ring.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three aromatic protons on the pyrazine ring and the protons of the amino group. The chemical shifts of the ring protons are significantly influenced by the positions of the amino and N-oxide groups. Based on analyses of related compounds like 2-aminopyridine (B139424) N-oxide, the N-oxide group generally causes a deshielding (downfield shift) of the adjacent protons, while the amino group imparts a shielding effect (upfield shift). core.ac.uk

The proton at C-3, being ortho to the electron-donating amino group, would be expected to appear at the most upfield position among the ring protons. Conversely, the proton at C-5, which is adjacent to the N-oxide function and meta to the amino group, would likely experience the strongest deshielding effect and appear furthest downfield. The proton at C-6 would have an intermediate chemical shift. The amino group protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | 7.5 - 7.8 | d | JH3-H5 ≈ 1-2 | Shielded by adjacent -NH₂ group. |

| H-5 | 8.3 - 8.6 | dd | JH5-H6 ≈ 4-5, JH5-H3 ≈ 1-2 | Deshielded by adjacent N-oxide. |

| H-6 | 8.0 - 8.2 | d | JH6-H5 ≈ 4-5 | Intermediate shift, influenced by both groups. |

| -NH₂ | 5.5 - 7.0 | br s | N/A | Broad signal, solvent dependent. |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The chemical shifts of the four unique carbon atoms in the this compound ring are dictated by the electronic effects of the substituents. N-oxidation is known to significantly influence the chemical shifts of the carbon nuclei in the pyrazine ring. researchgate.net The carbon atom directly bonded to the amino group (C-2) is expected to be strongly shielded. Conversely, the carbons adjacent to the N-oxide group (C-3 and C-5) are typically deshielded. The carbon bearing the amino group (C-2) would likely show the largest upfield shift relative to unsubstituted pyrazine N-oxide, while C-4a (the carbon between the two nitrogen atoms) would also be significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted δ (ppm) | Rationale for Chemical Shift |

|---|---|---|

| C-2 | 150 - 155 | Directly attached to the electron-donating amino group. |

| C-3 | 125 - 130 | Adjacent to both the amino group and the N-oxide nitrogen. |

| C-5 | 135 - 140 | Adjacent to the N-oxide, experiencing a deshielding effect. |

| C-6 | 120 - 125 | Influenced by the para-amino group and meta-N-oxide. |

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive analytical tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to high receptivity. Furthermore, the chemical shift of ¹⁹F is extremely sensitive to its electronic environment, with a typical range spanning several hundred ppm. This sensitivity makes ¹⁹F NMR ideal for probing subtle changes in molecular structure, conformation, and intermolecular interactions.

In a hypothetical fluoro-substituted analog, such as 5-fluoro-2-pyrazinamine 4-oxide, the ¹⁹F chemical shift would provide a direct measure of the electronic environment at the C-5 position. Changes in this chemical shift upon binding to a biological target, for example, could be used to characterize ligand-receptor interactions. Studies on other fluorinated pharmaceuticals have demonstrated the utility of ¹⁹F NMR for quality control and the analysis of active ingredients in complex formulations.

While 1D NMR provides essential data, 2D NMR techniques are often required for the definitive assignment of complex spectra.

COSY (Correlation Spectroscopy): This homonuclear technique would reveal correlations between scalar-coupled protons. For this compound, a cross-peak between H-5 and H-6 would be expected, confirming their adjacent relationship. A weaker, long-range coupling might be observed between H-3 and H-5.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the COSY experiment by showing correlations between all protons within a spin system. In this case, it would help to confirm that H-3, H-5, and H-6 all belong to the same pyrazine ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC spectrum would show cross-peaks connecting H-3 to C-3, H-5 to C-5, and H-6 to C-6, allowing for the direct assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete molecular structure by showing correlations between protons and carbons over two or three bonds. Key expected correlations would include the amino protons to C-2 and C-3, H-3 to C-2 and C-5, and H-6 to C-4a and C-2. These correlations would unambiguously confirm the substitution pattern of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum would be expected to show a cross-peak between the amino protons and the adjacent H-3 proton, providing further confirmation of the structure.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. It is an excellent method for identifying functional groups and gaining insight into bonding characteristics.

The FT-IR spectrum of this compound is characterized by absorptions corresponding to the N-H bonds of the amino group, the C-H bonds of the aromatic ring, the N-O bond of the oxide, and various stretching and bending vibrations of the pyrazine ring itself.

A full vibrational assignment of the parent pyrazine N-oxide provides a strong basis for interpreting the spectrum. researchgate.net The most characteristic vibration of the N-oxide functionality is the N-O stretching mode (νN-O). However, research has shown that this mode is often highly coupled with ring vibrations, and its position can vary. tandfonline.com In pyridine (B92270) N-oxide, a highly coupled νN-O mode is found near 1250 cm⁻¹. tandfonline.com For this compound, this band is expected in a similar region.

The amino group gives rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for a primary amine, corresponding to asymmetric and symmetric stretches. An N-H bending (scissoring) mode is also expected around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | ν(N-H) asymmetric & symmetric stretch | Amino (-NH₂) |

| 3000 - 3100 | ν(C-H) stretch | Aromatic Ring |

| 1600 - 1650 | δ(N-H) bend (scissoring) | Amino (-NH₂) |

| 1400 - 1600 | ν(C=C), ν(C=N) ring stretch | Pyrazine Ring |

| 1230 - 1300 | ν(N-O) stretch (coupled) | N-Oxide |

| 750 - 900 | γ(C-H) out-of-plane bend | Aromatic Ring |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structure, symmetry, and bonding. The analysis of this compound and its parent compound, pyrazine N-oxide, reveals characteristic vibrational frequencies associated with the pyrazine ring, the N-oxide group, and the amine substituent.

A full vibrational assignment for pyrazine N-oxide has been conducted using both infrared and Raman spectroscopy, including its fully deuterated analogue, which aids in confirming the assignments. researchgate.net The N-oxide functionality introduces specific vibrations, particularly the N-O stretching and bending modes, which are sensitive to the molecular environment. The introduction of an amino group at the 2-position further influences the vibrational spectrum. Key vibrational modes expected for this compound include:

Pyrazine Ring Modes: These include ring stretching, ring breathing, and in-plane and out-of-plane bending vibrations. The symmetry of the pyrazine ring is lowered by substitution, leading to changes in the Raman activity of certain modes. rsc.org

N-O Vibrations: A strong absorption in the 1230-1325 cm⁻¹ range is often characteristic of the N-oxide function. researchgate.net The N-O stretching frequency is a key indicator of the electronic effects of other substituents on the ring.

C-NH₂ Vibrations: The amino group contributes its own characteristic stretching and bending (scissoring, rocking, wagging, and twisting) modes.

C-H Vibrations: Aromatic C-H stretching modes are typically observed in the 3000-3100 cm⁻¹ region, while in-plane and out-of-plane bending modes appear at lower frequencies.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve a more precise assignment of the observed Raman bands to specific molecular vibrations. nih.gov Surface-Enhanced Raman Scattering (SERS) is another valuable technique, particularly for studying the interaction of pyrazine derivatives with metallic surfaces, as it can significantly enhance the Raman signal. nih.govresearchgate.netacs.org

Table 1: Representative Vibrational Modes for Pyrazine N-Oxide Derivatives Note: Specific frequencies for this compound may vary. Data is based on assignments for pyrazine N-oxide and related compounds. researchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| Ring Breathing | ~1006 | Symmetric stretching of the entire pyrazine ring. |

| Trigonal Ring Bending | ~650 | In-plane deformation of the ring. |

| N-O Stretch | ~1265 | Stretching of the Nitrogen-Oxygen bond. |

| C-H Stretch | 3000 - 3100 | Stretching of the Carbon-Hydrogen bonds on the ring. |

| N-H Stretch (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching of N-H bonds. |

| Ring Quadrant Stretch | ~1550 | Asymmetric stretching within the pyrazine ring. rsc.org |

Terahertz (THz) Spectroscopy for Low-Frequency Lattice Vibrations and Intermolecular Interactions

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 3 THz, or ~3 to 100 cm⁻¹), is uniquely suited for probing low-frequency molecular motions. caltech.edu For crystalline solids like this compound, these motions correspond to collective lattice vibrations (phonons) and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

While infrared and Raman spectroscopy primarily investigate intramolecular vibrations, THz spectroscopy provides a direct window into the weaker forces that govern the solid-state architecture. The N-oxide and amine groups of this compound are capable of forming strong intermolecular hydrogen bonds (e.g., N-H···O=N). These hydrogen bonds give rise to distinct absorption features in the THz spectrum. caltech.edu

Key information derived from THz spectroscopy includes:

Crystal Packing and Polymorphism: Different crystalline forms (polymorphs) of a compound will have distinct lattice structures and thus different THz spectra. This makes THz spectroscopy a valuable tool for identifying and characterizing polymorphism.

Hydrogen Bond Dynamics: The technique can directly probe the stretching and bending modes of intermolecular hydrogen bonds, providing insight into the strength and nature of these critical interactions. caltech.edu

Lattice Vibrations: Absorption peaks in the THz region correspond to phonon modes, which are collective vibrations of the molecules within the crystal lattice.

Although specific THz spectra for this compound are not widely reported, the principles of the technique demonstrate its high potential for elucidating the supramolecular structure and solid-state properties of this compound and its derivatives. caltech.eduacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic heterocyclic compounds like this compound, the primary electronic transitions are of the n→π* and π→π* types.

The UV absorption spectrum of the parent pyrazine molecule in the gas phase shows two broad bands with maxima around 260 nm and 320 nm. researchgate.net These are attributed to π→π* and n→π* transitions, respectively. The introduction of substituents significantly modifies the absorption characteristics:

N-oxide Group: The N-oxide group acts as an auxochrome and can participate in the π-electron system. It generally causes a bathochromic (red) shift in the absorption bands compared to the parent pyrazine.

Amino Group (-NH₂): The amino group is a strong electron-donating group. Its lone pair of electrons can conjugate with the pyrazine ring's π-system, leading to significant bathochromic shifts of the π→π* transition.

Therefore, the UV-Vis spectrum of this compound is expected to show characteristic absorption bands that are shifted to longer wavelengths compared to unsubstituted pyrazine. Studies on the related compound pyrazinamide (B1679903) (pyrazine-2-carboxamide) show strong absorption maxima around 268 nm and 310 nm. nist.gov Similar transitions are anticipated for this compound, reflecting the electronic structure of the substituted N-oxide ring.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound Note: Values are estimations based on data for pyrazine and related derivatives. researchgate.netnist.gov

| Transition Type | Expected Wavelength Range (nm) | Associated Orbitals |

| π → π | 260 - 280 | Promotion of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | 310 - 330 | Promotion of a non-bonding electron (from N or O) to a π antibonding orbital. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like pyrazine N-oxides, often yielding a prominent protonated molecule [M+H]⁺.

The fragmentation behavior of monosubstituted pyrazine N-oxides under collision-induced dissociation (CID) has been systematically studied. For this compound (Molecular Weight: 125.13 g/mol ), the [M+H]⁺ ion would have an m/z of 126. Key fragmentation pathways for pyrazine N-oxides include:

Loss of Oxygen ([M+H-16]⁺): A characteristic fragmentation is the loss of the oxygen atom from the N-oxide moiety.

Loss of Hydroxyl Radical ([M+H-17]⁺): The elimination of a hydroxyl radical (·OH) is another common pathway observed in N-oxides.

Ring Cleavage: Higher collision energies can induce fragmentation of the pyrazine ring itself.

Amine Group Fragmentation: The amino substituent can lead to the loss of ammonia (B1221849) ([M+H-17]⁺) or related fragments.

Tandem mass spectrometry (MS/MS) is particularly useful for differentiating isomers. For example, the fragmentation patterns of 2-substituted and 3-substituted pyrazine N-oxides can show distinct differences, allowing for their unambiguous identification. The relative stability of the protonated molecule and the specific fragment ions produced are characteristic of the substituent's position on the pyrazine ring.

Table 3: Predicted Key Mass Fragments for this compound Based on common fragmentation patterns of pyrazine N-oxides.

| m/z (Mass/Charge) | Proposed Fragment | Description |

| 126 | [C₄H₅N₃O+H]⁺ | Protonated molecular ion. |

| 110 | [C₄H₅N₃+H]⁺ | Loss of an oxygen atom from the N-oxide. |

| 109 | [C₄H₄N₃O]⁺ | Loss of a hydroxyl radical. |

| 95 | [C₄H₅N₂]⁺ | Loss of HCN from the [M+H-O]⁺ fragment. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's physical and chemical properties.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related pyrazine N-oxide derivatives provides significant insight into the expected solid-state structure. For instance, the crystal structure of 2-Methylpyrazine (B48319) 1,4-dioxide reveals that the molecules are linked into ribbons through C—H···O hydrogen-bonding interactions. researchgate.net Furthermore, π–π stacking interactions between adjacent pyrazine rings are observed, with a centroid–centroid distance of 3.737 Å. researchgate.net

Similarly, the structure of 2,2′-Sulfonyldipyrazine 4-oxide shows molecules linked by C—H···N and C—H···O hydrogen bonds, as well as π–π interactions, forming a complex three-dimensional network. nih.gov

Based on these examples, the crystal structure of this compound is expected to be heavily influenced by:

Hydrogen Bonding: The presence of both a hydrogen bond donor (the -NH₂ group) and acceptors (the N-oxide oxygen and the ring nitrogen) suggests that strong intermolecular hydrogen bonds will be a dominant feature in the crystal packing.

π–π Stacking: The aromatic pyrazine rings are likely to arrange in parallel or offset stacks to maximize favorable π–π interactions.

Table 4: Representative Crystallographic Data for Pyrazine N-Oxide Derivatives

| Parameter | 2-Methylpyrazine 1,4-dioxide researchgate.net | 2,2′-Sulfonyldipyrazine 4-oxide nih.gov |

| Chemical Formula | C₅H₆N₂O₂ | C₈H₆N₄O₃S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 6.2087 (2) | 7.6860 (16) |

| b (Å) | 11.2185 (4) | 15.841 (3) |

| c (Å) | 8.2458 (3) | 9.0624 (14) |

| β (°) | 108.995 (1) | 117.813 (13) |

| Volume (ų) | 543.89 (3) | 975.9 (3) |

| Key Interactions | C—H···O hydrogen bonds, π–π stacking | C—H···N, C—H···O hydrogen bonds, π–π stacking |

Computational Chemistry and Theoretical Studies on 2 Pyrazinamine 4 Oxide

Density Functional Theory (DFT) Investigations of 2-Pyrazinamine 4-oxide

While general DFT studies have been performed on a wide range of pyrazine (B50134) derivatives, N-oxides, and related energetic materials, nih.govsemanticscholar.org specific data for this compound is absent from the available literature. Consequently, detailed findings for the following analytical subsections are currently unavailable:

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the public domain, the methodology is widely applied to similar pyrazine-containing heterocyclic systems to understand their behavior in various environments. nih.govmdpi.com

MD simulations for a system involving this compound would typically be initiated using a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), to define the interatomic forces. mdpi.com The system would be placed in a simulated environment, often an explicit solvent like water, and its dynamics would be simulated over a timescale, for instance, 100 nanoseconds, to observe conformational changes, stability, and interactions. mdpi.com

Studies on related pyrazine derivatives have demonstrated that MD simulations can reveal crucial information regarding structural stability, compactness, and binding interactions with biological targets. nih.gov For instance, in the computational analysis of pyrazine-1,3,4-oxadiazole analogs, MD simulations showed that specific compounds exhibit superior structural stability and consistent binding within enzyme active sites. nih.gov Similarly, simulations of other nitrogen-containing heterocycles have been used to explore their conformational dynamics and validate molecular docking results. mdpi.comnih.gov These approaches allow researchers to understand how molecules like this compound might behave in a dynamic biological or chemical system, providing insights that are complementary to static quantum mechanical calculations.

The table below outlines the typical parameters and potential insights that could be derived from an MD simulation study of a this compound system.

| Simulation Parameter | Typical Value/Method | Information Gained |

|---|---|---|

| Force Field | OPLS-AA, AMBER, CHARMM | Defines the potential energy and forces governing molecular interactions. |

| Solvent Model | SPC/E, TIP3P (Explicit Water) | Simulates the effect of a solvent environment on the solute's conformation and dynamics. |

| Simulation Time | 50 - 200 ns | Observes the system's evolution over time to ensure conformational sampling and stability. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration | Quantifies structural stability, atomic fluctuations, and molecular compactness. nih.gov |

Intermolecular Interactions and Hydrogen Bonding in this compound Aggregates

The crystal packing and aggregation behavior of this compound are governed by a network of intermolecular interactions, with hydrogen bonding and π–π stacking playing dominant roles. The molecule features several key functional groups capable of forming these interactions: the amine group (-NH₂) acts as a hydrogen bond donor, the N-oxide oxygen is a strong hydrogen bond acceptor, and the pyrazine ring nitrogen atoms can also act as acceptors.

In related pyrazine N-oxide and aminopyrazine crystal structures, a variety of hydrogen bonds are observed. These include conventional N—H⋯O and N—H⋯N bonds, as well as weaker C—H⋯O and C—H⋯N interactions that contribute to the stability of the three-dimensional network. nih.gov For example, in the crystal structure of 2,2′-Sulfonyldipyrazine 4-oxide, molecules are linked by C—H⋯N hydrogen bonds and further connected into layers by C—H⋯O(oxide) interactions. nih.gov Similarly, studies on other pyrazine derivatives show the formation of N—H⋯N hydrogen-bonded chains. nih.gov

In addition to hydrogen bonding, π–π stacking interactions between the aromatic pyrazine rings are crucial for stabilizing the aggregated structure. In derivatives like 2,2′-Sulfonyldipyrazine 4-oxide, these interactions are characterized by centroid-centroid distances of approximately 3.800 Å, forming infinite chain arrays. nih.gov The interplay of these hydrogen bonds and stacking forces dictates the supramolecular architecture of this compound in the solid state.

The following table summarizes the types of intermolecular interactions expected in this compound aggregates, with typical geometric parameters derived from analogous compounds.

| Interaction Type | Donor-Acceptor Pair | Typical D⋯A Distance (Å) | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) ⋯ O (N-oxide) | ~2.8 - 3.1 | Primary interaction leading to dimer or chain formation. |

| Hydrogen Bond | N-H (amine) ⋯ N (ring) | ~3.0 - 3.2 | Contributes to forming 2D sheet-like structures. researchgate.net |

| Hydrogen Bond | C-H (ring) ⋯ O (N-oxide) | ~3.2 - 3.5 | Connects primary hydrogen-bonded chains into layers. nih.gov |

| π–π Stacking | Pyrazine Ring ⋯ Pyrazine Ring | ~3.8 - 4.2 (centroid-centroid) | Stabilizes the packing of molecular layers. nih.gov |

Theoretical Prediction of Photophysical Properties and Excited States

The photophysical properties of this compound, such as its absorption and emission of light, can be predicted using quantum chemical calculations. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to investigate the electronic transitions that give rise to these properties. mdpi.com

Theoretical studies on similar nitrogen-containing aromatic compounds provide a framework for understanding the expected photophysical behavior of this compound. mdpi.com Such calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference between which (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitation energy. mdpi.com The introduction of the amino (-NH₂) and N-oxide (-N→O) groups to the pyrazine ring is expected to significantly influence these energy levels compared to unsubstituted pyrazine.

Calculations can predict the maximum absorption (λmax,abs) and fluorescence (λmax,fl) wavelengths. beilstein-archives.org Furthermore, the influence of solvent polarity on these properties can be simulated, revealing tendencies for solvatochromic shifts (changes in color with solvent). mdpi.combeilstein-archives.org For many D-π-A (donor-π-acceptor) fluorescent dyes containing pyrazine, fluorescence maxima shift to longer wavelengths (bathochromic shift) as solvent polarity increases, which can be rationalized using Lippert-Mataga plots to estimate the change in dipole moment between the ground and excited states. beilstein-archives.org For more complex systems or to achieve higher accuracy, advanced methods like the extended multi-state complete active space second-order perturbation method (MS-CASPT2) can be used to model the potential energy surfaces of low-lying excited states, especially near crossing points. uit.no

The table below presents a summary of photophysical properties that can be theoretically predicted for this compound and the computational methods used.

| Property | Computational Method | Predicted Information |

|---|---|---|

| Absorption Spectrum (λmax) | TD-DFT | Predicts the wavelength of maximum light absorption, corresponding to electronic transitions (e.g., S0 → S1). mdpi.com |

| Emission Spectrum (λmax) | TD-DFT | Predicts the wavelength of maximum fluorescence, corresponding to the transition from the first excited state to the ground state (S1 → S0). beilstein-archives.org |

| HOMO-LUMO Energy Gap | DFT | Relates to the energy required for electronic excitation and influences the molecule's color and reactivity. mdpi.com |

| Excited State Dipole Moment | TD-DFT / Lippert-Mataga Analysis | Helps explain solvent effects on fluorescence spectra (solvatochromism). beilstein-archives.org |

| Excited State Surfaces | MS-CASPT2 | Provides a detailed and accurate description of excited state potential energy surfaces and crossings. uit.no |

Synthetic Applications and Broader Chemical Significance of 2 Pyrazinamine 4 Oxide

2-Pyrazinamine 4-oxide as a Key Intermediate in Heterocyclic Synthesis

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, leveraging the reactivity of both the pyrazine (B50134) ring and the N-oxide functionality. The presence of the amino group and the N-oxide at the 4-position influences the electronic properties of the pyrazine ring, making it amenable to a range of chemical transformations. This strategic placement of functional groups allows for the construction of more complex fused heterocyclic systems.

One of the notable applications of pyrazine derivatives is in the synthesis of pteridines, which are bicyclic heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine rings. While direct synthesis from this compound is not extensively documented in readily available literature, the synthesis of pteridines from related pyrazine precursors is well-established. For example, 3-aminopyrazine-2-carbaldehyde (B1283474) and 2-amino-3-aminomethylpyrazine are known to be key intermediates in the construction of the pteridine (B1203161) nucleus. rsc.orgrsc.org The chemical architecture of this compound suggests its potential as a precursor to such intermediates through functional group interconversions. The N-oxide group can be utilized to activate adjacent positions for nucleophilic substitution or rearrangement reactions, which could be strategically employed to introduce the necessary functionalities for cyclization into the pteridine ring system.

Furthermore, the general reactivity of pyrazine N-oxides allows for a variety of synthetic manipulations. For instance, N-oxide functionalities can be used to direct the introduction of substituents at specific positions on the pyrazine ring. mdpi.com This directing effect is crucial in multi-step syntheses where regioselectivity is paramount. The N-oxide can be later removed by reduction, showcasing its role as a transient activating and directing group.

The amino group in this compound can also be a handle for further derivatization. For instance, it can be acylated or transformed into other functional groups, which in turn can participate in cyclization reactions to form fused heterocyclic systems. The synthesis of favipiravir, an antiviral agent, starts from 2-aminopyrazine (B29847), highlighting the importance of this structural motif in the synthesis of medicinally relevant complex heterocycles. mdpi.comnih.gov

Utilization in the Construction of Complex Pyrazine Architectures

The inherent reactivity of the N-oxide group makes this compound a valuable building block for the construction of more elaborate pyrazine-based molecular architectures. The N-oxide functionality can be exploited to introduce a variety of substituents onto the pyrazine ring, thereby enabling the synthesis of complex derivatives that would be difficult to access through other routes. mdpi.com

One of the key reactions involving pyrazine N-oxides is their rearrangement under certain conditions to introduce a hydroxyl group at an adjacent carbon atom. This transformation, known as the Boekelheide rearrangement, is a powerful tool for the functionalization of the pyrazine ring. mdpi.comnih.gov In the context of this compound, such a rearrangement could lead to the formation of a hydroxypyrazine derivative, which can then be further modified.

Moreover, the N-oxide group can activate the pyrazine ring towards nucleophilic attack, facilitating the introduction of various nucleophiles at specific positions. This enhanced reactivity is a cornerstone of its utility in building complex structures. The N-oxide can also be used to introduce halogens at specific positions, which can then be used in cross-coupling reactions to build larger molecular frameworks. For example, N-oxide intermediates have been strategically used to install a chlorine atom at the 2-position of a pyrazine heterocycle. mdpi.comnih.gov

The amino group of this compound provides an additional site for modification, allowing for the attachment of other molecular fragments through amide bond formation or other coupling reactions. This dual functionality—the reactive N-oxide and the versatile amino group—makes this compound a bifunctional building block for the synthesis of complex pyrazine-containing molecules with potential applications in medicinal chemistry and materials science.

Development of Novel Ligands and Coordination Compounds

The molecular structure of this compound, featuring both a heterocyclic amine and an N-oxide group, makes it an excellent candidate for the development of novel ligands for coordination chemistry. The nitrogen atoms of the pyrazine ring, the amino group, and the oxygen atom of the N-oxide can all potentially coordinate to metal ions, allowing for the formation of a variety of coordination complexes with diverse geometries and electronic properties.

Pyrazine and its derivatives are well-known for their ability to act as bridging ligands, connecting metal centers to form coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.govnih.gov The N-oxide group in this compound can also participate in coordination, either as a terminal ligand or as a bridging ligand between two metal centers. The presence of multiple coordination sites allows for the formation of polydentate ligands upon further modification of the this compound scaffold. researchgate.net

The coordination chemistry of pyrazine-based ligands has been extensively studied, with a focus on their magnetic and electronic properties. For instance, pyrazine-bridged complexes of transition metals have been synthesized and characterized for their interesting magnetic exchange interactions. rsc.org The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the pyrazine ring. The amino group in this compound, being an electron-donating group, would be expected to influence the electronic properties of the resulting coordination compounds.

Recent research has also focused on the development of pyrazine-based MOFs for applications in gas storage and catalysis. researchgate.netnih.govrsc.org The ability of this compound to act as a versatile building block for such materials is an active area of interest. The functional groups on the ligand can be used to tailor the properties of the resulting MOF, such as its pore size and chemical environment.

Below is a table summarizing the coordination behavior of related pyrazine derivatives, which provides a basis for predicting the coordination chemistry of this compound.

| Ligand | Metal Ion | Coordination Mode | Resulting Structure | Reference |

| Pyrazine | Cu(II) | Bridging | 1D coordination polymer | researchgate.net |

| Pyrazine-2-carboxamide | Various | Bidentate (N,O-chelation) | Mononuclear complexes | nih.gov |

| Pyrazine-N,N'-dioxide | Cu(II) | Bridging (O,O-coordination) | 1D coordination polymer | nih.gov |

| 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Zn(II) | Multidentate | 3D Metal-Organic Framework | rsc.org |

Role in the Formation of Advanced Material Forms (e.g., Eutectic Systems)

The formation of deep eutectic solvents (DESs) has emerged as a green and sustainable approach to creating novel solvent systems with tunable properties. nih.gov DESs are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) at a specific molar ratio, resulting in a significant depression of the melting point. nih.gov Natural compounds such as amino acids, sugars, and organic acids are often used as components of DESs, highlighting their biocompatibility and environmental friendliness. researchgate.netnih.gov

This compound, with its amino group, possesses the key structural feature of a hydrogen bond donor. This makes it a potential candidate for the formation of DESs when mixed with a suitable hydrogen bond acceptor. The pyrazine ring and the N-oxide group may also participate in intermolecular interactions that contribute to the formation of a eutectic mixture.

While the direct use of this compound in the formation of DESs is not yet widely reported, the principles of DES formation suggest its potential in this area. The ability to form low-melting-point mixtures could lead to new applications for this compound in areas such as green chemistry, materials science, and pharmaceuticals. For example, DESs have been used as solvents and catalysts in organic synthesis, as electrolytes in electrochemical devices, and as media for the extraction of bioactive compounds. researchgate.netresearchgate.net

The formation of a DES involving this compound would depend on the choice of the hydrogen bond acceptor and the molar ratio of the components. The resulting DES would have unique physicochemical properties, such as viscosity, polarity, and conductivity, which could be tailored for specific applications. Further research into the eutectic behavior of this compound and its derivatives could open up new avenues for the development of advanced materials.

Fundamental Contributions to N-Oxide and Pyrazine Chemistry

This compound embodies several fundamental concepts in N-oxide and pyrazine chemistry, and its study contributes to a deeper understanding of the reactivity and properties of this class of heterocyclic compounds. The interplay between the electron-donating amino group and the electron-withdrawing N-oxide group on the pyrazine ring creates a unique electronic environment that governs its chemical behavior.

The N-oxide group in pyrazine N-oxides significantly influences the reactivity of the heterocyclic ring. It activates the ring towards both electrophilic and nucleophilic attack at different positions. The N-oxide can act as an internal oxidizing agent, participating in rearrangement reactions or transferring its oxygen atom to other substrates. nih.govrsc.org The presence of the amino group at the 2-position of this compound further modulates this reactivity. The amino group is a strong electron-donating group, which can direct electrophilic substitution to specific positions on the ring and can also influence the regioselectivity of nucleophilic attack.

The study of the spectroscopic properties of this compound provides insights into its electronic structure. The UV-visible, infrared, and nuclear magnetic resonance spectra of pyrazine N-oxides have been used to understand the electronic transitions and the distribution of electron density within the molecule. acs.org These studies are fundamental to predicting the reactivity and designing new synthetic applications for these compounds.

Furthermore, the chemistry of pyrazine N-oxides is relevant to the field of medicinal chemistry. The N-oxide functionality can alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can improve water solubility, modulate metabolic stability, and in some cases, lead to bioactivation. researchwithrutgers.com Therefore, understanding the fundamental chemistry of compounds like this compound is crucial for the rational design of new therapeutic agents.

The reactions of this compound, such as its behavior with acids, bases, and various reagents, contribute to the broader knowledge base of heterocyclic chemistry. For instance, the reaction of pyrazine-2-carboxamide 4-N-oxide with phosphorus oxychloride has been studied to understand the reactivity of the N-oxide in the presence of a strong electrophile. nih.gov Such fundamental studies are essential for the development of new synthetic methodologies and the discovery of novel chemical transformations.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Pyrazinamine 4-oxide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves oxidation of pyrazinamine derivatives using controlled oxidizing agents (e.g., hydrogen peroxide or ozone under inert conditions). Post-synthesis, purity should be validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the N-oxide group’s presence at the 4-position .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should involve accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by periodic HPLC analysis to monitor decomposition products. For compounds prone to peroxide formation (common in N-oxides), iodometric titration or Fourier-transform infrared spectroscopy (FTIR) can detect peroxide intermediates. Long-term storage recommendations include inert atmospheres (argon) and desiccated, low-temperature environments .

Advanced Research Questions

Q. How do electronic effects of the N-oxide group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The N-oxide group increases electron density at adjacent positions, enhancing susceptibility to nucleophilic attack. Computational methods like Natural Bond Orbital (NBO) analysis can quantify lone-pair delocalization and stabilization energies. Experimental validation involves kinetic studies comparing reaction rates of this compound with non-oxidized analogs under identical conditions. Data from such studies often correlate with theoretical models predicting charge distribution .

Q. What contradictions exist in reported ¹⁴N nuclear quadrupole resonance (NQR) parameters for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in NQR parameters (e.g., qzz and ν values) may arise from crystal packing effects or hydrogen bonding variations. To resolve these, single-crystal X-ray diffraction (SCXRD) should be paired with NQR measurements to link structural motifs with electronic environments. For example, intramolecular hydrogen bonds between the amino group and N-oxide oxygen significantly alter resonance frequencies, as shown in comparative studies of Tirapazamine derivatives .

Q. How can membrane-water partition coefficients (log P) of this compound be experimentally determined, and what factors influence these values?

- Methodological Answer : Use shake-flask or chromatographic methods (e.g., reverse-phase HPLC) to measure log P. Account for pH-dependent ionization using buffer systems (e.g., phosphate-buffered saline). Advanced approaches include molecular dynamics simulations to model interactions with lipid bilayers, incorporating parameters like hydrogen-bond donor capacity and polar surface area. Comparative studies with morpholine-based N-oxides suggest that steric effects dominate over electronic contributions in membrane partitioning .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Cross-validate using complementary techniques. For example, if IR indicates an N-oxide group but NMR lacks expected splitting, consider dynamic effects like tautomerism or solvent interactions. Density functional theory (DFT) calculations can simulate spectra under different conditions to identify the source of discrepancies. Collaborative studies with crystallography labs are recommended to resolve ambiguities .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

- Methodological Answer : Standardize synthesis protocols (e.g., reaction time, temperature) and implement rigorous quality control (QC) via LC-MS and elemental analysis. For biological assays, include internal controls (e.g., reference inhibitors) and normalize activity data to compound concentration (determined via UV-Vis spectrophotometry). Statistical tools like ANOVA can identify variability sources (e.g., impurities vs. experimental error) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。